molecular formula C30H26O12 B7799975 Procyanidin B1 CAS No. 71328-22-8

Procyanidin B1

Cat. No. B7799975
CAS RN: 71328-22-8
M. Wt: 578.5 g/mol
InChI Key: XFZJEEAOWLFHDH-UKWJTHFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Procyanidin B1 is a procyanidin dimer, a type of natural dimeric flavonoid . It is a molecule with a 4→8 bond, comprising of (+)-catechin and (−)-epicatechin units . It can be found in various plants such as Cinnamomum verum, Prunus persica, Uncaria guianensis, and Vitis vinifera .


Synthesis Analysis

Procyanidin B1 can be synthesized from catechin and epicatechin units . It can also be converted into procyanidin A1 by radical oxidation using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals under neutral conditions .


Molecular Structure Analysis

Procyanidin B1 is a dimeric molecule, comprising of (+)-catechin and (−)-epicatechin units connected via a 4β→8″ bond . The OH groups of two phenyl rings of this molecule are likely to be the best antiradical sites .


Chemical Reactions Analysis

Procyanidin B1 has established a great role in antioxidative activity . From a thermodynamic point of view, the HAT (hydrogen atom transfer) and SPL-ET (sequential proton loss-electron transfer) are principal antioxidative routes of this compound in gas and methanol, respectively .


Physical And Chemical Properties Analysis

Procyanidin B1 has a chemical formula of C30H26O12 and a molar mass of 578.52 g/mol .

Safety And Hazards

Procyanidin B1 may cause skin irritation and may be harmful if absorbed through the skin. It may also cause eye irritation and may be harmful if inhaled .

properties

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZJEEAOWLFHDH-UKWJTHFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030238
Record name Procyanidin B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Procyanidin B1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029754
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Procyanidin B1

CAS RN

20315-25-7
Record name Procyanidin B1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20315-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyanidin B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020315257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procyanidin B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROCYANIDIN B1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0566J48E7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Procyanidin B1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029754
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

231 - 232 °C
Record name Procyanidin B1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029754
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
6,090
Citations
A Sano, J Yamakoshi, S Tokutake, K Tobe… - Bioscience …, 2003 - Taylor & Francis
… The serum concentration of procyanidin B1 in this report was 0.0106 mmolWl after intake of 2.0 g GSE, which contains 18 mg of procyanidin B1. Although the amount of procyanidin B1 …
Number of citations: 262 www.tandfonline.com
W Na, B Ma, S Shi, Y Chen, H Zhang, Y Zhan… - Biochemical …, 2020 - Elsevier
… Our data showed that 15 mg/kg Procyanidin B1 can significantly … Procyanidin B1 has no side effect on the normal metabolism of the mice. The present work indicated that Procyanidin B1 …
Number of citations: 33 www.sciencedirect.com
B Li, R Fu, H Tan, Y Zhang, W Teng, Z Li… - Spectrochimica Acta Part A …, 2021 - Elsevier
… In this study, the interaction mechanisms of PTP1B with procyanidin B1 (PB1) and procyanidin B2 (… Thermodynamic investigations revealed that the binding of procyanidin B1 and B2 to …
Number of citations: 19 www.sciencedirect.com
JN Ma, X Feng, CB Shan, Y Ma, ZY Lu… - Journal of Food …, 2022 - Wiley Online Library
… out to quantify procyanidin B1 in 10 plant samples, and isolate and purify procyanidin B1 from C. esculentus leaves to provide information on the production of pure procyanidin B1. …
Number of citations: 1 ift.onlinelibrary.wiley.com
J Xing, R Li, N Li, J Zhang, Y Li, P Gong, D Gao… - Molecular and Cellular …, 2015 - Springer
… -2 as critical sites for hydrogen bonding with procyanidin B1, similar to the sites occupied by … decreased by procyanidin B1 in LPS-treated THP1 cells (p < 0.05). Procyanidin B1 also …
Number of citations: 48 link.springer.com
T Shimada, D Tokuhara, M Tsubata, T Kamiya… - European journal of …, 2012 - Elsevier
… Procyanidin B1, one of the major components of Flavangenol, … oxidation, with the effect mainly attributed to procyanidin B1. … , we also investigated the effect of procyanidin B1, one of the …
Number of citations: 45 www.sciencedirect.com
S Li, EN Kodama, Y Inoue, H Tani… - Antiviral Chemistry …, 2010 - journals.sagepub.com
… We examined the effects of procyanidin B1 (PB1) on the entire HCV replication process using two HCV assays (HCV pseudotype and subgenomic replicon systems) and further studied …
Number of citations: 39 journals.sagepub.com
ZH Liu, B Li - Molecular nutrition & food research, 2021 - Wiley Online Library
… IGT mice of bioactive compounds-treated groups were gavaging daily for 4 weeks with procyanidin B1, p-coumaric acid, and procyanidin B1 + p-coumaric acid at low dosage of 100 mg …
Number of citations: 14 onlinelibrary.wiley.com
W Gao, T Yu, G Li, W Shu, Y Jin, M Zhang, X Yu - Molecules, 2021 - mdpi.com
… Additionally, procyanidin B1 also has anti-inflammatory [30,31], and anti-tumor [32] effects. Furthermore, the antioxidant procyanidin B1 contained in grape extracts protects from chronic …
Number of citations: 8 www.mdpi.com
PT Thuy, PM Quan, DX Duc, NT Son - Journal of Molecular Modeling, 2022 - Springer
… Procyanidin B1 is one of the natural dimeric flavonoids. It has … The antioxidative action of procyanidin B1 is further confirmed … the antioxidative activity of procyanidin B1 involved human …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.